N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine
Description
N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine is a chemical compound known for its unique structural properties and reactivity. This compound features a trifluoromethanesulfonyl group attached to an ethenamine backbone, making it a valuable intermediate in various chemical reactions and applications.
Properties
CAS No. |
61795-16-2 |
|---|---|
Molecular Formula |
C5H8F3NO2S |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N,N-dimethyl-2-(trifluoromethylsulfonyl)ethenamine |
InChI |
InChI=1S/C5H8F3NO2S/c1-9(2)3-4-12(10,11)5(6,7)8/h3-4H,1-2H3 |
InChI Key |
BOUQJSQKJJBKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine typically involves the reaction of dimethylamine with trifluoromethanesulfonyl halide in an alcohol solvent. The process includes dissolving dimethylamine in the alcohol solvent, adding trifluoromethanesulfonyl halide, and then adding an alkoxide corresponding to the alcohol solvent. After the reaction is complete, the mixture is filtered and separated. The filtrate undergoes atmospheric distillation to separate out dimethylamine and the alcohol solvent. Finally, rectification and separation yield the desired compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to improve product purity, reduce production costs, and ensure easy control of the reaction conditions, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or benzonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative sulfonamidation of alkenes in nitriles can yield amidines and other heterocycles .
Scientific Research Applications
N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and catalysts.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. This property makes it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyltrifluoromethanesulfonamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
- Trifluoromethanesulfonimide
Uniqueness
N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine is unique due to its specific structural features and reactivity. The presence of both the dimethylamine and trifluoromethanesulfonyl groups provides a distinct combination of properties that make it suitable for specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
